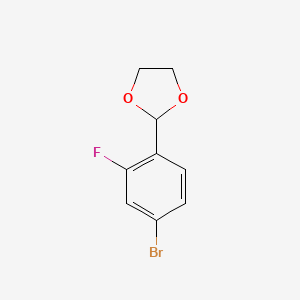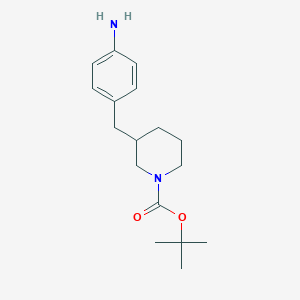
4-Bromo-1-(bromomethyl)-2-methylbenzene
概要
説明
4-Bromo-1-(bromomethyl)-2-methylbenzene is an aromatic compound belonging to the class of organic compounds known as bromoalkenes. It is a colorless liquid with a pungent odor and is highly flammable. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the manufacture of dyes, plastics, and other materials. The compound is also used as a reagent for the synthesis of other organic compounds.
科学的研究の応用
Synthesis and Structural Applications
- Synthesis of Sulfur-Functionalized Benzoquinones : Research demonstrated the utility of 4-Bromo-1-(bromomethyl)-2-methylbenzene derivatives in synthesizing sulfur-containing quinone derivatives, contributing to the field of organic chemistry (Aitken et al., 2016).
- Structural Determinations : Studies on benzene derivatives, including those related to this compound, provided insights into Br···Br interactions, C–H···Br, and C–Br···π interactions, enhancing understanding of molecular structures (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Catalysis
- Liquid-phase Oxidation Catalysis : The compound has been investigated in the context of the liquid-phase oxidation of methylbenzenes catalyzed by a cobalt-copper-bromide system, highlighting its potential in chemical catalysis (Okada & Kamiya, 1981).
- Kinetic Studies in Organic Synthesis : The compound's role in organic synthesis was explored through kinetic studies, particularly in reactions involving phase-transfer catalysis conditions, emphasizing its utility in optimizing reaction conditions (Abimannan, Selvaraj, & Rajendran, 2015).
Materials Science and Molecular Interactions
- Analysis of Molecular Interactions : Studies on the thermochemistry of halogen-substituted methylbenzenes, including compounds structurally related to this compound, provided insights into vapor pressures and enthalpies, crucial for understanding molecular interactions (Verevkin et al., 2015).
- Applications in Polymer Science : Research on derivatives of this compound contributed to the field of polymer science, specifically in the synthesis of hyperbranched polyethers, indicating its potential in material synthesis (Uhrich, Hawker, Fréchet, & Turner, 1992).
作用機序
Target of Action
4-Bromo-1-(bromomethyl)-2-methylbenzene is primarily used as a reagent in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it is involved in. The specific targets can vary depending on the reaction.
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a transition metal catalyzed carbon–carbon bond-forming reaction. The compound, being an organoboron reagent, participates in this reaction by undergoing transmetalation, a process where it transfers its organic groups from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key pathway in which this compound is involved . This reaction allows for the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects include the creation of new organic compounds, which can be used in various applications, from pharmaceuticals to materials science .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the SM cross-coupling reaction . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
特性
IUPAC Name |
4-bromo-1-(bromomethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBOULIORCZELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626572 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156001-49-9 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(bromomethyl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)








